

Chemical structure of dodecyl oleate.

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Compound of Interest

Compound Name: 9-Octadecenoic acid (9Z)-,
dodecyl ester

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An In-depth Technical Guide to the Chemical Structure of Dodecyl Oleate

Introduction

Dodecyl oleate, also known as lauryl oleate, is a wax ester formed from the esterification of oleic acid and dodecanol (lauryl alcohol)[1][2]. It belongs to the class of long-chain fatty acid esters and finds extensive application in the cosmetics, personal care, and pharmaceutical industries as an emollient, skin-conditioning agent, and lubricant[1][3][4]. Its physicochemical properties, such as good lubricity and stability, make it a valuable ingredient in various formulations[1]. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of dodecyl oleate for researchers, scientists, and drug development professionals.

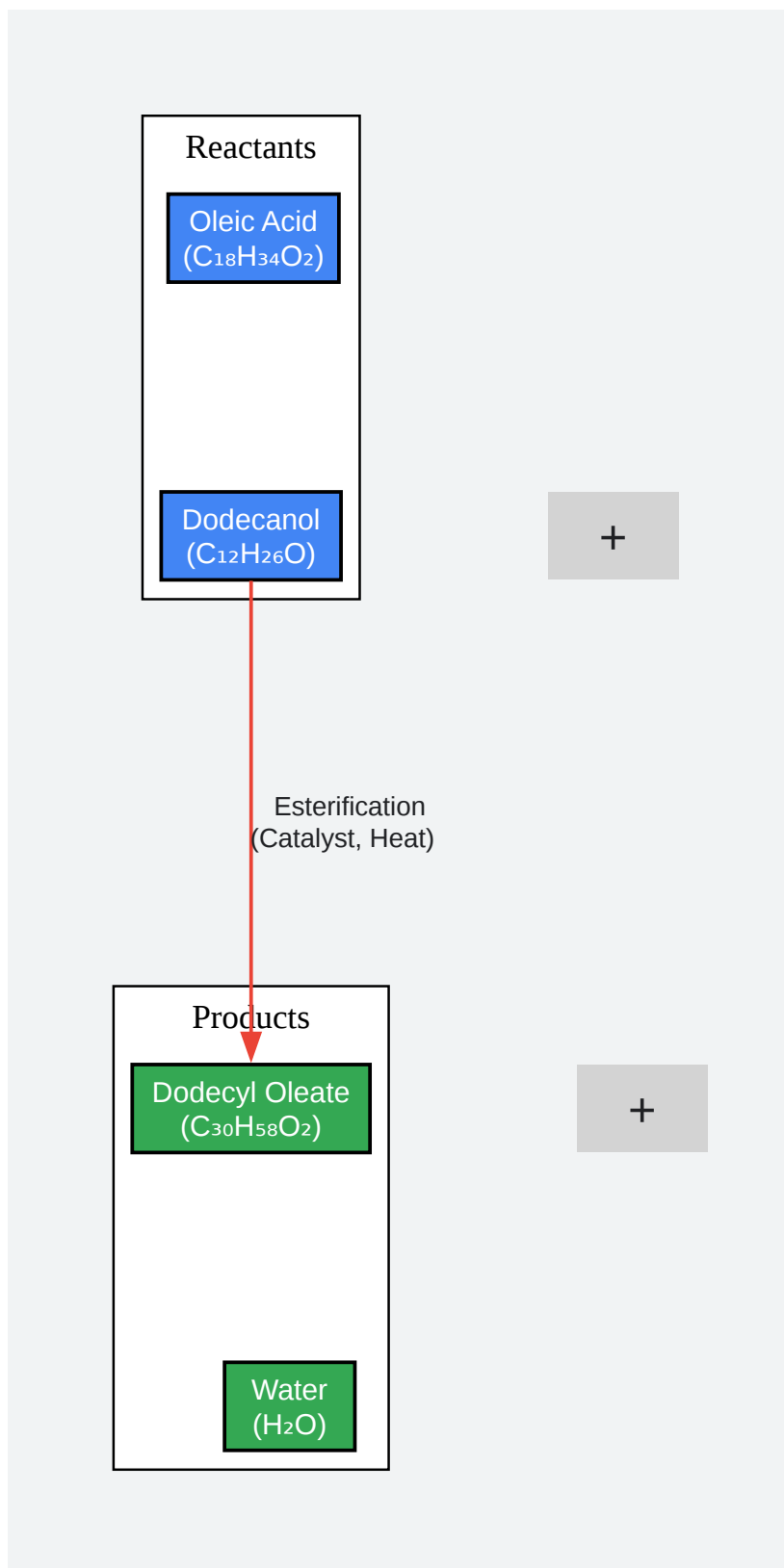
Chemical Identity and Structure

Dodecyl oleate is the ester resulting from the formal condensation of the carboxyl group of oleic acid with the hydroxyl group of dodecanol. The oleic acid component is an 18-carbon monounsaturated fatty acid with a cis-double bond at the C-9 position. The dodecanol component is a 12-carbon saturated fatty alcohol.

The key identifiers and structural details of dodecyl oleate are summarized in the table below.

Identifier	Value	Reference
IUPAC Name	dodecyl (Z)-octadec-9-enoate	[3]
Synonyms	Lauryl oleate, Oleic acid dodecyl ester, (Z)-9- Octadecenoic acid dodecyl ester	[5][6]
CAS Number	36078-10-1	[3][5]
Molecular Formula	C ₃₀ H ₅₈ O ₂	[1][3][5][6]
Molecular Weight	450.78 g/mol	[5][6]
InChIKey	OXPCWUWUWIWSGI- MSUUIHNZSA-N	[3]

The general chemical reaction for the formation of dodecyl oleate is depicted below.



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Caption: General esterification reaction for the synthesis of dodecyl oleate.

Physicochemical Properties

Dodecyl oleate is typically a colorless to slightly yellow liquid at room temperature[1]. Its long hydrocarbon chains contribute to its oily nature and low water solubility. Quantitative physicochemical data are crucial for its application in formulation development.

Property	Value	Unit	Reference
Density	0.865	g/cm ³	[6]
Boiling Point	519.6	°C (at 760 mmHg)	[6]
Flash Point	71.3	°C	[6]
Refractive Index	1.46	-	[6]

Experimental Protocols

The synthesis of dodecyl oleate can be achieved through several methods, primarily involving the esterification of oleic acid with dodecanol. The choice of catalyst and reaction conditions influences the reaction rate, yield, and purity of the final product.

Synthesis Methodologies

Protocol 1: Lipase-Mediated Synthesis This enzymatic method offers high selectivity and mild operating conditions.

- **Reactants:** Oleic acid and dodecanol.
- **Enzyme:** *Candida rugosa* lipase.
- **Medium:** A solvent-free aqueous foam system is prepared with the substrates.
- **Procedure:** a. The pH of the reaction medium is adjusted using appropriate buffers (e.g., acetate for pH 4-7, Tris for pH 7-9)[7]. b. Lipase (e.g., 2 mg) is added to the substrate mixture[7]. c. The reaction is maintained at a controlled temperature, connected to a water bath[7]. d. The reaction progress is monitored over time. A conversion of 80% can be achieved within 2 hours[7].

- Kinetics: The activation energy for this reaction has been calculated to be 24.4 kJ/mol[7].

Protocol 2: Low-Temperature Acid-Catalyzed Esterification This protocol utilizes a sulfonic acid catalyst to achieve high conversion rates at mild temperatures, making it an efficient method for producing liquid wax esters[8].

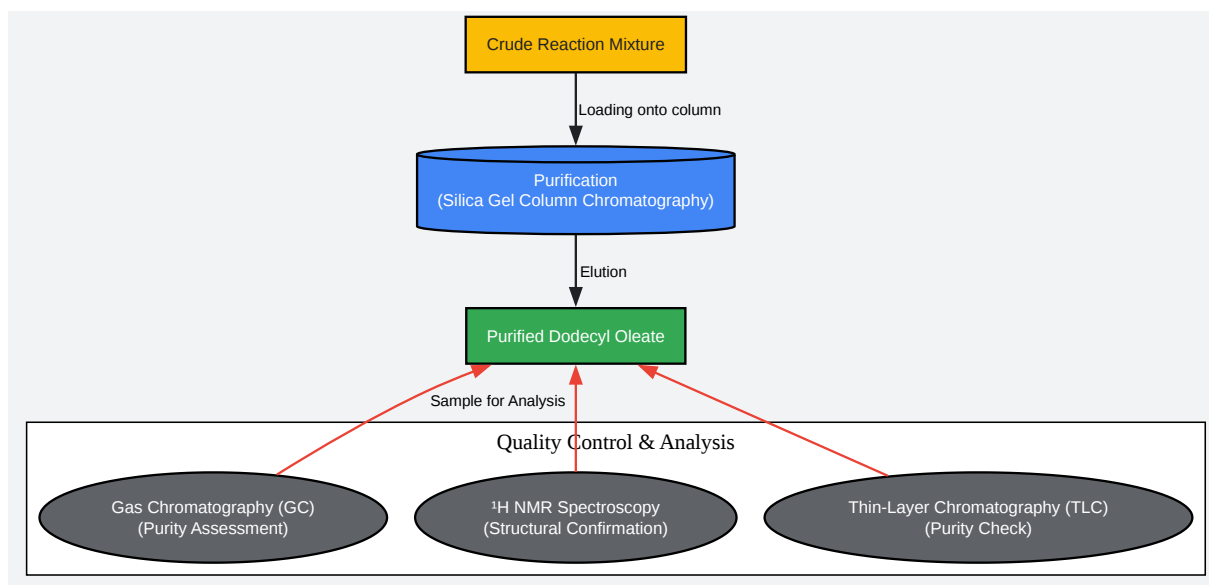
- Reactants: Oleic acid and lauryl alcohol (dodecanol).
- Catalyst: 4-dodecylbenzenesulfonic acid (DBSA).
- Procedure: a. Mix oleic acid and lauryl alcohol in a molar ratio of 1.3:1 in a reaction vessel[9]. b. Add the DBSA catalyst, corresponding to 10 mol% of the alcohol[9]. c. Heat the solvent-free mixture to 40°C[9]. d. Maintain the reaction for 4 hours with stirring[9]. e. A conversion rate exceeding 90% can be expected under these conditions[8].

Protocol 3: Dicyclohexylcarbodiimide (DCC) Mediated Synthesis DCC is a common coupling agent used for ester formation in organic synthesis.

- Reactants: Oleic acid and dodecanol.
- Catalyst/Coupling Agent: Dicyclohexylcarbodiimide (DCC).
- Solvent: Dichloromethane.
- Procedure: a. Dissolve oleic acid and dodecanol in dichloromethane. b. Add DCC to the solution to facilitate the esterification reaction[7]. c. The reaction proceeds, forming dodecyl oleate and dicyclohexylurea (DCU) as a byproduct. d. Upon completion, the DCU precipitate is filtered off. e. The filtrate containing the product is collected for purification.

Purification and Analysis

Following synthesis, dodecyl oleate must be purified and its identity confirmed. The workflow below illustrates a typical process.



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Caption: Experimental workflow for the purification and analysis of dodecyl oleate.

Protocol 4: Purification by Column Chromatography

- Stationary Phase: Silica gel is packed into a chromatography column.
- Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is typically used.
- Procedure: a. The crude product from synthesis (e.g., from Protocol 2 or 3) is concentrated and loaded onto the silica gel column^[7]. b. The mobile phase is passed through the column to elute the components. c. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure dodecyl oleate.

Protocol 5: Analytical Characterization

- Gas Chromatography (GC): Used to determine the purity of the final product and to calculate the conversion rate during synthesis by comparing peak areas against a known standard[7][9].
- Thin-Layer Chromatography (TLC): A rapid method to confirm the purity of the synthesized ester[7].
- Nuclear Magnetic Resonance (^1H NMR) Spectroscopy: Provides definitive structural confirmation. The characteristic proton signals for dodecyl oleate are:
 - ^1H NMR (500 MHz, CDCl_3): δ = 5.33–5.35 (m, 2H, $-\text{CH}=\text{CH}-$), 4.05 (t, $J=10$ Hz, 2H, $-\text{O}-\text{CH}_2-$), 2.28 (t, 2H, $-\text{CH}_2-\text{COO}-$), 2.00 (t, 4H, $-\text{CH}_2-\text{CH}=\text{CH}_2$), 1.58–1.62 (m, 4H, $-\text{CH}_2-\text{CH}_2-$), 1.26 (d, 38H, chain $-\text{CH}_2-$), 0.86 (t, 6H, terminal $-\text{CH}_3$)[9].

Applications in Research and Development

Dodecyl oleate serves as a benchmark for a non-irritating emollient in dermatological and cosmetic formulations[3]. In drug development, it can be explored as a vehicle or solvent for lipophilic active pharmaceutical ingredients (APIs) in topical or transdermal delivery systems. Its well-defined chemical structure and properties make it a suitable candidate for studies on skin penetration enhancement and formulation stability.

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